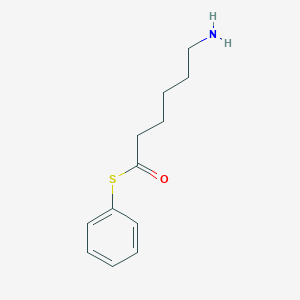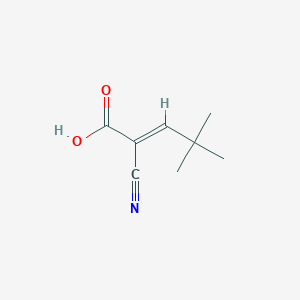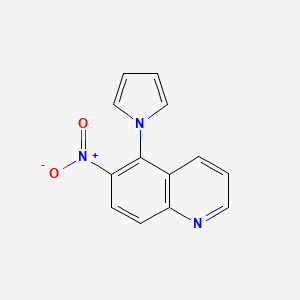
(PHENANTHREN-9-YLMETHYL)HYDRAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(PHENANTHREN-9-YLMETHYL)HYDRAZINE is a chemical compound characterized by the presence of a phenanthrene moiety attached to a hydrazine group via a methyl linker Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while hydrazine is a simple diamine with the formula N₂H₄
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (PHENANTHREN-9-YLMETHYL)HYDRAZINE typically involves the reaction of phenanthrene derivatives with hydrazine or its derivatives. One common method is the alkylation of phenanthrene with a suitable methylating agent, followed by the introduction of the hydrazine group through nucleophilic substitution. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(PHENANTHREN-9-YLMETHYL)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel is often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include phenanthrenequinone, dihydrophenanthrene, and halogenated phenanthrene derivatives. These products are valuable intermediates in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
(PHENANTHREN-9-YLMETHYL)HYDRAZINE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with therapeutic potential.
Industry: It finds applications in the production of dyes, plastics, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (PHENANTHREN-9-YLMETHYL)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene moiety can intercalate with DNA, affecting gene expression and cellular processes. The hydrazine group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the hydrazine group.
Phenanthrenequinone: An oxidized derivative of phenanthrene with distinct chemical properties.
Dihydrophenanthrene: A reduced form of phenanthrene with different reactivity.
Uniqueness
(PHENANTHREN-9-YLMETHYL)HYDRAZINE is unique due to the presence of both the phenanthrene and hydrazine moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
887593-14-8 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 |
IUPAC-Name |
phenanthren-9-ylmethylhydrazine |
InChI |
InChI=1S/C15H14N2/c16-17-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,17H,10,16H2 |
InChI-Schlüssel |
QUAGAGIKRIEUNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CNN |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B1661151.png)
![3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one](/img/structure/B1661155.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfonylethanamine](/img/structure/B1661156.png)


![2-Naphthalenol, 1-[(2-chloro-5-methylphenyl)azo]-](/img/structure/B1661161.png)


